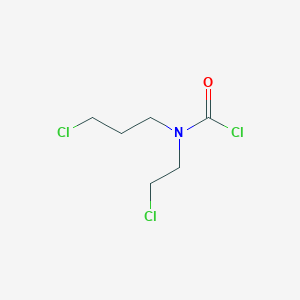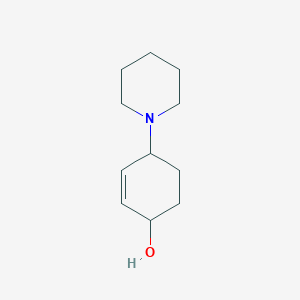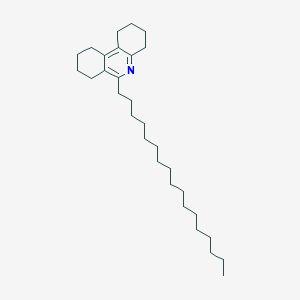![molecular formula C19H19ClO4 B14512397 Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate CAS No. 62809-68-1](/img/structure/B14512397.png)
Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate is an organic compound with a complex structure that includes a chlorobenzoyl group and a phenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate typically involves the reaction of 4-chloro-4’-hydroxybenzophenone with ethyl 2-bromo-2-methylpropanoate. This reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate involves its interaction with specific molecular targets. In the case of its use as a pharmaceutical intermediate, the compound is metabolized to active forms that exert therapeutic effects. For example, it may be converted to fenofibric acid, which acts on peroxisome proliferator-activated receptors (PPARs) to regulate lipid metabolism and reduce cholesterol levels .
Comparación Con Compuestos Similares
Similar Compounds
Fenofibrate: An isopropyl ester of fenofibric acid, used as a lipid-lowering agent.
Clofibrate: Another lipid-lowering agent with a similar structure but different pharmacological properties.
Bezafibrate: A compound with similar therapeutic effects but distinct chemical structure.
Uniqueness
Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate is unique due to its specific structural features, such as the chlorobenzoyl and phenoxy groups, which confer distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various pharmaceuticals highlights its importance in medicinal chemistry .
Propiedades
Número CAS |
62809-68-1 |
|---|---|
Fórmula molecular |
C19H19ClO4 |
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C19H19ClO4/c1-4-23-18(22)19(2,3)24-16-7-5-6-14(12-16)17(21)13-8-10-15(20)11-9-13/h5-12H,4H2,1-3H3 |
Clave InChI |
XLAUZEBPKKOVDU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate](/img/structure/B14512318.png)






![4-Methyl-2-[(methylsulfanyl)methyl]quinazoline](/img/structure/B14512351.png)
methyl}aniline](/img/structure/B14512358.png)



diphenyl-lambda~5~-phosphane](/img/structure/B14512388.png)
![4-Methoxy-3-{[4-(2-methylpropoxy)phenyl]methyl}-4-oxobutanoate](/img/structure/B14512401.png)
